Technical Monograph: N-(4-ethoxyphenyl)-2-nitrobenzamide
Technical Monograph: N-(4-ethoxyphenyl)-2-nitrobenzamide
Topic: N-(4-ethoxyphenyl)-2-nitrobenzamide Chemical Properties Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers[1]
Critical Intermediate for Quinazolinone Scaffolds and Pharmacophore Development[1]
Executive Summary
N-(4-ethoxyphenyl)-2-nitrobenzamide (CAS: 316142-72-0) is a specialized aromatic amide intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles.[1] Structurally, it consists of a 2-nitrobenzoyl moiety coupled to a 4-ethoxyaniline (p-phenetidine) core.[1] Its primary value in medicinal chemistry lies in its role as a "masked" precursor; the ortho-nitro group serves as a latent amine which, upon reduction, facilitates intramolecular cyclization to form 3-(4-ethoxyphenyl)quinazolin-4(3H)-ones .[1] These quinazolinone derivatives are privileged scaffolds in drug discovery, exhibiting broad biological activities ranging from analgesic and anti-inflammatory effects to anticonvulsant properties.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The following data summarizes the core chemical identity and predicted physicochemical parameters for N-(4-ethoxyphenyl)-2-nitrobenzamide.
| Property | Specification |
| IUPAC Name | N-(4-ethoxyphenyl)-2-nitrobenzamide |
| CAS Registry Number | 316142-72-0 |
| Molecular Formula | C₁₅H₁₄N₂O₄ |
| Molecular Weight | 286.29 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Pale yellow to off-white (Typical of nitroaromatics) |
| Solubility (Predicted) | Insoluble in water; Soluble in DMSO, DMF, DCM, Ethyl Acetate |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 4 (Nitro O, Amide O, Ether O) |
| Rotatable Bonds | 5 |
Expert Synthesis Protocol
Causality & Rationale
The synthesis of N-(4-ethoxyphenyl)-2-nitrobenzamide is best achieved via a nucleophilic acyl substitution (Schotten-Baumann type reaction) between 2-nitrobenzoyl chloride and 4-ethoxyaniline.[1]
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Why Acid Chloride? The acyl chloride is highly electrophilic, ensuring rapid reaction kinetics compared to the carboxylic acid (which would require coupling reagents like EDC/HOBt).
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Base Selection: A non-nucleophilic base (Triethylamine or Pyridine) is essential to neutralize the HCl byproduct. Failure to remove HCl will protonate the aniline starting material, rendering it non-nucleophilic and stalling the reaction.
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Solvent Choice: Anhydrous Dichloromethane (DCM) is preferred for its ability to solubilize both reactants while allowing easy aqueous workup.[1]
Step-by-Step Methodology
Reagents:
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2-Nitrobenzoyl chloride (1.0 equiv)[1]
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4-Ethoxyaniline (p-Phenetidine) (1.0 equiv)[1]
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Triethylamine (TEA) (1.2 equiv)[1]
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Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
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Preparation : Purge a 3-neck round-bottom flask with nitrogen. Add 4-ethoxyaniline (10 mmol) and anhydrous DCM (20 mL).
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Base Addition : Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent addition.
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Acylation : Dissolve 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Rationale: Slow addition prevents localized overheating and side reactions.
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Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the aniline spot disappears.
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Workup :
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Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification : Recrystallize the crude solid from Ethanol/Water to yield pure N-(4-ethoxyphenyl)-2-nitrobenzamide.
Mechanistic Pathway & Visualization[1]
The following diagram illustrates the synthesis mechanism and the compound's critical downstream application: the formation of the Quinazolinone scaffold.
Figure 1: Synthetic pathway from precursors to the target intermediate and its downstream conversion into the bioactive quinazolinone scaffold.[1]
Applications in Drug Discovery
The Quinazolinone Gateway
N-(4-ethoxyphenyl)-2-nitrobenzamide is not typically the final active pharmaceutical ingredient (API) but a high-value intermediate .[1] Its structural utility is defined by the ortho-nitro group.[1]
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Reduction to Amine: The nitro group is readily reduced (using Fe/HCl, SnCl₂, or catalytic hydrogenation) to form 2-amino-N-(4-ethoxyphenyl)benzamide .[1] This transformation is the "activation" step, converting the inert nitro group into a reactive nucleophilic amine.
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Heterocyclic Cyclization: The resulting amino-amide possesses both a nucleophilic amine (aniline) and an electrophilic amide carbonyl in close proximity.[1] Reacting this species with one-carbon donors (such as triethyl orthoformate, aldehydes, or carboxylic acids) drives a cyclodehydration reaction.[1]
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Result: Formation of the quinazolin-4(3H)-one ring system.[1]
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Relevance: Quinazolinones substituted at the 3-position with aryl groups (like the 4-ethoxyphenyl moiety derived from this intermediate) are known to exhibit potent sedative, hypnotic, and analgesic activities (analogous to historical drugs like Methaqualone).
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Self-Validating System Check
When using this intermediate for quinazolinone synthesis, the success of the nitro-reduction step can be visually and analytically validated:
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Visual: The reaction typically shifts from the pale yellow of the nitro compound to a fluorescent or deeper color of the amino-anthranilamide.
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Analytical: The disappearance of the Nitro N-O stretch (~1530 cm⁻¹ and 1350 cm⁻¹) in IR spectroscopy and the appearance of primary amine N-H signals confirm the transformation.
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to nitroaromatics and anilides .
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Hazard Classification : Irritant (Skin/Eye/Respiratory).[1]
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Potential Toxicity : Nitroaromatic compounds can be reduced metabolically to hydroxylamines, which may cause methemoglobinemia.[1] Avoid inhalation of dust.[1]
-
Handling :
References
-
Sigma-Aldrich.[1][2] Product Specification: N-(4-ethoxyphenyl)-2-nitrobenzamide. Retrieved from [1]
-
PubChem.[1][3][4][5] Compound Summary: N-(4-ethoxy-2-nitrophenyl)acetamide (Structural Analog Reference). National Library of Medicine.[1] Retrieved from [1]
-
Organic Syntheses. p-Nitrobenzoyl Chloride Synthesis Protocol. Org. Synth. 1923, 3,[6][7][8] 75. Retrieved from [1]
-
BenchChem. General Synthesis of Nitrobenzamides. Retrieved from [1]
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- 2. N-(4-ETHOXYPHENYL)-2-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-(4-Ethoxy-2-nitrophenyl)-N-nitrosoacetamide | C10H11N3O5 | CID 27516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-ethylphenyl)-2-nitrobenzamide | C15H14N2O3 | CID 765934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]
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